molecular formula C13H20NO5P B3280132 benzyl N-(diethoxyphosphorylmethyl)carbamate CAS No. 70908-61-1

benzyl N-(diethoxyphosphorylmethyl)carbamate

Cat. No. B3280132
CAS RN: 70908-61-1
M. Wt: 301.27 g/mol
InChI Key: GUVUPSJJDKODNM-UHFFFAOYSA-N
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Description

Benzyl N-(diethoxyphosphorylmethyl)carbamate is a derivative of benzyl carbamate . Benzyl carbamate is an organic compound with the formula C6H5CH2OC(O)NH2 . It can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .


Molecular Structure Analysis

The molecular structure of benzyl carbamate, a parent compound of benzyl N-(diethoxyphosphorylmethyl)carbamate, is C6H5CH2OC(O)NH2 . The compound can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol .


Chemical Reactions Analysis

Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids . A new method for transcarbamation and amidation from benzyl carbamate has been described .


Physical And Chemical Properties Analysis

Benzyl carbamate is a white solid that is soluble in organic solvents and moderately soluble in water . It has a molar mass of 151.165 g·mol−1 . The carbamate functionality in benzyl carbamate and its derivatives displays very good chemical and proteolytic stabilities .

Mechanism of Action

The carbamate functionality in benzyl carbamate and its derivatives imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Safety and Hazards

Benzyl carbamate is harmful if inhaled and may cause respiratory irritation . It should be stored locked up and in a well-ventilated place with the container kept tightly closed . Disposal should be to an approved waste disposal plant .

Future Directions

Carbamates, including benzyl carbamate and its derivatives, play an important role in modern drug discovery and medicinal chemistry . They are increasingly being used in medicinal chemistry and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . Future research may focus on the development of new synthetic methods and applications of carbamates in drug design and discovery .

properties

IUPAC Name

benzyl N-(diethoxyphosphorylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20NO5P/c1-3-18-20(16,19-4-2)11-14-13(15)17-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVUPSJJDKODNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CNC(=O)OCC1=CC=CC=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (cbz-aminomethyl)phosphonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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